molecular formula C24H21N3O4S B281152 N-(2-methoxy-5-methylphenyl)-4-[(quinolin-8-ylsulfonyl)amino]benzamide

N-(2-methoxy-5-methylphenyl)-4-[(quinolin-8-ylsulfonyl)amino]benzamide

Cat. No.: B281152
M. Wt: 447.5 g/mol
InChI Key: CPSPXOLARVGBLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methoxy-5-methylphenyl)-4-[(quinolin-8-ylsulfonyl)amino]benzamide, also known as QNZ or EVP4593, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. QNZ has been shown to have anti-inflammatory, anti-tumor, and immunomodulatory effects, making it a promising candidate for the treatment of various diseases.

Mechanism of Action

N-(2-methoxy-5-methylphenyl)-4-[(quinolin-8-ylsulfonyl)amino]benzamide exerts its effects through the inhibition of the transcription factor NF-kappaB, which plays a critical role in regulating immune and inflammatory responses. By inhibiting NF-kappaB, this compound reduces the production of pro-inflammatory cytokines and other inflammatory mediators, leading to a reduction in inflammation and tissue damage. This compound has also been shown to induce apoptosis in cancer cells by inhibiting the anti-apoptotic protein Bcl-2.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects, including the inhibition of NF-kappaB, reduction of pro-inflammatory cytokine production, induction of apoptosis in cancer cells, and modulation of immune responses. This compound has also been shown to have anti-angiogenic effects, which may contribute to its anti-tumor activity.

Advantages and Limitations for Lab Experiments

One advantage of N-(2-methoxy-5-methylphenyl)-4-[(quinolin-8-ylsulfonyl)amino]benzamide is its ability to selectively inhibit NF-kappaB, making it a useful tool for studying the role of NF-kappaB in various biological processes. This compound is also relatively easy to synthesize and purify, making it readily available for laboratory use. However, one limitation of this compound is its potential toxicity, which may limit its use in vivo. Additionally, the effects of this compound may vary depending on the cell type and experimental conditions used.

Future Directions

There are several potential future directions for research on N-(2-methoxy-5-methylphenyl)-4-[(quinolin-8-ylsulfonyl)amino]benzamide. One area of interest is the development of this compound analogs with improved potency and selectivity. Another area of interest is the investigation of this compound in combination with other therapies, such as chemotherapy or immunotherapy, for the treatment of cancer. Additionally, further studies are needed to elucidate the precise mechanisms of action of this compound and its potential applications in other diseases, such as neurodegenerative disorders and infectious diseases.

Synthesis Methods

N-(2-methoxy-5-methylphenyl)-4-[(quinolin-8-ylsulfonyl)amino]benzamide can be synthesized through a multi-step process involving the reaction of 2-methoxy-5-methylphenylamine with 4-nitrobenzoyl chloride, followed by reduction and subsequent reaction with quinoline-8-sulfonyl chloride. The final product is isolated through recrystallization and purification.

Scientific Research Applications

N-(2-methoxy-5-methylphenyl)-4-[(quinolin-8-ylsulfonyl)amino]benzamide has been studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines, including multiple myeloma, leukemia, and breast cancer. In autoimmune disorders, this compound has been shown to suppress the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6. In inflammatory diseases, this compound has been shown to reduce inflammation and tissue damage.

Properties

Molecular Formula

C24H21N3O4S

Molecular Weight

447.5 g/mol

IUPAC Name

N-(2-methoxy-5-methylphenyl)-4-(quinolin-8-ylsulfonylamino)benzamide

InChI

InChI=1S/C24H21N3O4S/c1-16-8-13-21(31-2)20(15-16)26-24(28)18-9-11-19(12-10-18)27-32(29,30)22-7-3-5-17-6-4-14-25-23(17)22/h3-15,27H,1-2H3,(H,26,28)

InChI Key

CPSPXOLARVGBLH-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)OC)NC(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC4=C3N=CC=C4

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC4=C3N=CC=C4

Origin of Product

United States

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